molecular formula C5H9NO4 B1175709 D-glutamic acid CAS No. 138-16-9

D-glutamic acid

Cat. No.: B1175709
CAS No.: 138-16-9
InChI Key:
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Description

D-glutamic acid is an optically active form of glutamic acid, an amino acid that plays a crucial role in various biological processes. Unlike its more common counterpart, L-glutamic acid, this compound is found in certain bacterial cell walls and is involved in the synthesis of peptidoglycan. Its molecular formula is C5H9NO4, and it is characterized by the presence of two carboxyl groups and one amino group.

Scientific Research Applications

D-glutamic acid has numerous applications in scientific research:

Mechanism of Action

D-Glutamic acid is an essential constituent of the bacterial peptidoglycan structure . It is added to UDP-N-acetylmuramyl-L-alanine (UDP-MurNAc-L-alanine) by the enzyme this compound-adding enzyme (murD), and then incorporated into the peptidoglycan precursor .

Safety and Hazards

D-Glutamic acid may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

D-Glutamic acid has diverse commercial applications due to its unique properties. It is biodegradable, water-soluble, environmentally friendly, and edible . Future research directions in this compound bio-production include advances in γ-PGA synthesis in microorganisms and metabolic engineering strategies used to improve γ-PGA diversity . One of the most promising strategies for large-scale production is manipulating transgenic plants such as sugar beet (Beta vulgaris) and cassava (Manihot esculenta) for producing polyglutamic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-glutamic acid can be synthesized from L-glutamic acid through a series of chemical reactions. One common method involves the esterification of L-glutamic acid with methanol in the presence of hydrogen chloride as a catalyst. The resulting L-glutamic acid-gamma-methyl ester is then subjected to racemization using D-tartrate and salicylaldehyde as catalysts. The final step involves hydrolyzing the D-glutamate-D-tartrate to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of proteins such as gluten or casein. The hydrolysis process is typically carried out using concentrated hydrochloric acid under reflux conditions. The resulting mixture is then purified through crystallization and ion exchange techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: D-glutamic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form alpha-ketoglutarate.

    Reduction: It can be reduced to form gamma-aminobutyric acid (GABA).

    Substitution: The amino group can be substituted with other functional groups through reactions with reagents like acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Alpha-ketoglutarate.

    Reduction: Gamma-aminobutyric acid.

    Substitution: Various N-acyl derivatives of this compound.

Comparison with Similar Compounds

    L-glutamic acid: The more common isomer, involved in protein synthesis and neurotransmission.

    D-aspartic acid: Another D-amino acid with roles in hormone regulation and neurotransmission.

    L-aspartic acid: Similar to L-glutamic acid, involved in the urea cycle and neurotransmission.

Uniqueness of D-glutamic acid: this compound is unique due to its specific role in bacterial cell wall synthesis, which is not shared by its L-isomer. This makes it a potential target for antibiotic development, as inhibiting its incorporation into peptidoglycan can weaken bacterial cell walls and lead to cell lysis .

Properties

IUPAC Name

(2R)-2-aminopentanedioic acid
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InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
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InChI Key

WHUUTDBJXJRKMK-GSVOUGTGSA-N
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Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
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Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)O)N
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Molecular Formula

C5H9NO4
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Related CAS

25104-13-6
Record name Poly(D-glutamic acid)
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DSSTOX Substance ID

DTXSID1048675
Record name D-Glutamic acid
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Molecular Weight

147.13 g/mol
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Physical Description

Shinny solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name D-Glutamic acid
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Solubility

8.88 mg/mL at 25 °C
Record name D-Glutamic Acid
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CAS No.

6893-26-1
Record name (-)-Glutamic acid
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Record name Glutamic acid D-form
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Record name D-GLUTAMIC ACID
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Melting Point

201 °C
Record name D-Glutamic Acid
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